molecular formula C9H12ClN3 B1504171 (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine CAS No. 1259780-63-6

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

Cat. No.: B1504171
CAS No.: 1259780-63-6
M. Wt: 197.66 g/mol
InChI Key: MWVMBDNGTWCEMK-OGFXRTJISA-N
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Description

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The reaction conditions often require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the imidazo[1,2-a]pyridine core[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization techniques, including the use of green chemistry principles, are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: : Replacing hydrogen atoms on the imidazo[1,2-a]pyridine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide and peroxides . Conditions may involve heating under reflux.

  • Reduction: : Typical reagents are sodium borohydride and iron powder . Conditions often require acidic or neutral environments.

  • Substitution: : Reagents such as halogens and nucleophiles are used, with conditions varying based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include imidazo[1,2-a]pyridine derivatives with various functional groups, which can be further modified for specific applications.

Scientific Research Applications

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: has several scientific research applications:

  • Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceuticals , particularly those targeting central nervous system disorders and inflammatory diseases .

  • Biology: : The compound is employed in biochemical assays to study enzyme activities and protein interactions.

  • Material Science: : It serves as a precursor for the development of advanced materials with unique optical and electronic properties.

  • Organic Synthesis: : It is utilized in the synthesis of complex organic molecules for research purposes.

Mechanism of Action

The mechanism by which (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. For example, in medicinal applications, it may modulate signal transduction pathways or enzyme activities to achieve therapeutic effects.

Comparison with Similar Compounds

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: is compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridazines . While these compounds share structural similarities, This compound is unique in its chiral center , which can impart distinct biological activities and pharmacokinetic properties.

List of Similar Compounds

  • Imidazo[1,2-a]pyrimidines

  • Imidazo[1,2-a]pyridazines

  • Imidazo[1,2-a]quinolines

  • Imidazo[1,2-a]benzimidazoles

Properties

CAS No.

1259780-63-6

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(1R)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1

InChI Key

MWVMBDNGTWCEMK-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CN2C=CN=C2C=C1)N.Cl

SMILES

CC(C1=CN2C=CN=C2C=C1)N

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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